spantide II

描述

属性

IUPAC Name |

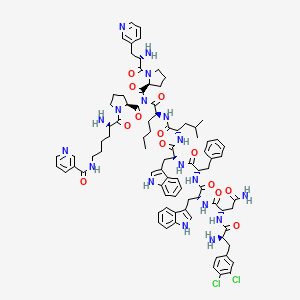

(2S)-2-[[(2R)-2-amino-3-(3,4-dichlorophenyl)propanoyl]amino]-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-amino-6-(pyridine-3-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-1-[(2S)-2-amino-3-pyridin-3-ylpropanoyl]pyrrolidine-2-carbonyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H104Cl2N18O13/c1-4-5-26-66(84(117)106(86(119)73-30-18-37-105(73)83(116)63(91)41-53-21-15-33-93-46-53)85(118)72-29-17-36-104(72)82(115)61(89)25-13-14-35-95-75(108)54-22-16-34-94-47-54)98-77(110)67(38-50(2)3)100-79(112)69(43-55-48-96-64-27-11-9-23-57(55)64)102-78(111)68(42-51-19-7-6-8-20-51)101-80(113)70(44-56-49-97-65-28-12-10-24-58(56)65)103-81(114)71(45-74(92)107)99-76(109)62(90)40-52-31-32-59(87)60(88)39-52/h6-12,15-16,19-24,27-28,31-34,39,46-50,61-63,66-73,96-97H,4-5,13-14,17-18,25-26,29-30,35-38,40-45,89-91H2,1-3H3,(H2,92,107)(H,95,108)(H,98,110)(H,99,109)(H,100,112)(H,101,113)(H,102,111)(H,103,114)/t61-,62-,63+,66+,67+,68+,69-,70-,71+,72+,73+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZJAARMZMEIHY-BBKUSFMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N(C(=O)C1CCCN1C(=O)C(CCCCNC(=O)C2=CN=CC=C2)N)C(=O)C3CCCN3C(=O)C(CC4=CN=CC=C4)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N(C(=O)[C@@H]1CCCN1C(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CC=C4)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H104Cl2N18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156088 | |

| Record name | Spantide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1668.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129176-97-2 | |

| Record name | Spantide II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129176972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spantide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spantide II: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Spantide II, a potent and selective antagonist of the Neurokinin-1 receptor (NK-1R). This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, designed to support research and development efforts in fields such as neurobiology, inflammation, and pain management.

Chemical Structure and Properties

This compound is a synthetic undecapeptide, an analog of Substance P (SP), with key structural modifications that confer its antagonist properties and enhanced stability.[1]

Amino Acid Sequence: The sequence of this compound is [D-Lys(Nicotinoyl)]-Pro-3-Pal-Pro-[D-Phe(Cl2)]-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2.[2] This structure incorporates several non-natural amino acids and modifications:

-

N-terminal Nicotinoylation: The N-terminal D-Lysine is modified with a nicotinoyl group.

-

D-Amino Acids: The presence of D-Lysine, D-Chlorophenylalanine, and D-Tryptophan enhances resistance to enzymatic degradation.

-

Unnatural Amino Acids: Includes 3-(3-pyridyl)alanine (3-Pal) and Norleucine (Nle).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈₆H₁₀₄Cl₂N₁₈O₁₃ | --INVALID-LINK-- |

| Molecular Weight | 1668.8 g/mol | --INVALID-LINK-- |

| Solubility | Soluble in water (1 mg/mL) | Echelon Biosciences |

| Stability | Maximum stability at pH 3-5. Susceptible to degradation at pH < 2 and pH > 5. The shelf life (T90%) in aqueous ethanol (50%) is 230 days at 25°C. | --INVALID-LINK-- |

| Appearance | White to off-white lyophilized powder | (General knowledge) |

Mechanism of Action: Antagonism of the Neurokinin-1 Receptor

This compound functions as a competitive antagonist of the Neurokinin-1 receptor (NK-1R), the primary receptor for the neuropeptide Substance P (SP).[1] SP is a key mediator of neurogenic inflammation, pain transmission, and various other physiological processes.[3][4] By binding to the NK-1R, this compound blocks the downstream signaling cascades normally initiated by SP.[1]

Substance P / NK-1R Signaling Pathway

The binding of Substance P to the G-protein coupled NK-1R activates multiple intracellular signaling pathways, primarily through the Gq/11 and Gs alpha subunits.[5] this compound competitively inhibits this binding, thereby preventing the activation of these downstream effectors.

Caption: Substance P/NK-1R signaling and this compound inhibition.

Experimental Protocols

This section outlines methodologies for the synthesis and evaluation of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[6][7]

General Workflow:

References

- 1. This compound - Echelon Biosciences [echelon-inc.com]

- 2. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Truncation of neurokinin-1 receptor-Negative regulation of substance P signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

Spantide II: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spantide II is a potent and selective competitive antagonist of the neurokinin-1 (NK-1) receptor, with the sequence D-Lys(Nic)-Pro-3-Pal-Pro-D-Cl2Phe-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH₂.[1] As a substance P analogue, it has garnered significant interest for its potential therapeutic applications in inflammatory conditions and other disorders mediated by NK-1 receptor activation. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, based on established solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) methodologies. While a specific, publicly available, step-by-step protocol for this compound is not detailed in the literature, this guide presents a representative and robust methodology for its production.

Core Principles

The synthesis of this compound, a modified undecapeptide, is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The purification of the crude peptide is subsequently performed using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates the target peptide from impurities based on hydrophobicity.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which, upon cleavage, yields the C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including unnatural amino acids: Fmoc-D-Lys(Nic)-OH, Fmoc-3-Pal-OH, Fmoc-D-Cl₂Phe-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Nle-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Water (HPLC grade)

-

Acetic anhydride

-

N,N-Diisopropylethylamine (DIPEA)

Equipment:

-

Peptide synthesis vessel

-

Shaker

-

Vacuum filtration apparatus

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 15 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

-

Capping (Optional but Recommended):

-

After a positive Kaiser test post-coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF (10:5:85 v/v/v) for 30 minutes.

-

Wash the resin with DMF and DCM.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the this compound sequence, starting from the C-terminal Nle and proceeding to the N-terminal D-Lys(Nic).

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/EDT/Water (92.5:2.5:2.5:2.5 v/v/v/v) for 3 hours at room temperature.

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide pellet under vacuum.

-

II. Purification of this compound by RP-HPLC

Materials:

-

Crude this compound

-

Solvent A: 0.1% TFA in HPLC-grade water

-

Solvent B: 0.1% TFA in acetonitrile

-

HPLC-grade water

Equipment:

-

Preparative RP-HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size)

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of Solvent A.

-

Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Injection and Elution:

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column dimensions.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak, which should represent this compound.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified this compound as a white powder.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | D-Lys(Nic)-Pro-3-Pal-Pro-D-Cl2Phe-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH₂ |

| Molecular Formula | C₈₉H₁₀₄Cl₂N₂₀O₁₃ |

| Molecular Weight | 1667.8 g/mol |

| Appearance | White to off-white lyophilized powder |

| Purity (by HPLC) | >95% |

Table 2: Representative RP-HPLC Purification Parameters for this compound

| Parameter | Condition |

| Column | Preparative C18, 10 µm, 100 Å, 250 x 21.2 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 60 minutes |

| Flow Rate | 15 mL/min |

| Detection | 220 nm / 280 nm |

| Expected Retention Time | ~35-45 minutes (highly dependent on specific system and column) |

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

References

Spantide II: A Technical Guide to its Mechanism of Action as a Tachykinin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spantide II is a potent and selective competitive antagonist of tachykinin receptors, with a primary affinity for the neurokinin-1 (NK1) receptor. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding affinity and functional antagonism at tachykinin receptor subtypes. Detailed methodologies for key in vitro experiments used to characterize this compound are presented, along with a summary of its quantitative pharmacological data. Furthermore, this guide illustrates the core signaling pathways affected by this compound and provides a visual representation of a typical experimental workflow for its characterization.

Introduction: The Tachykinin System and the Role of this compound

The tachykinin family of neuropeptides, which includes Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), plays a crucial role in a wide array of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction.[1] These peptides exert their effects by binding to and activating three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[2]

This compound is a synthetic undecapeptide analogue of Substance P, developed as a more potent and specific tachykinin antagonist than its predecessor, Spantide I.[1][3] A key structural modification in this compound, the substitution of Gln6 with Asn6, significantly increased its antagonistic potency.[1] It exhibits a competitive mechanism of action, primarily at the NK1 receptor, thereby blocking the downstream signaling cascades initiated by endogenous tachykinins like Substance P.[3][4] Notably, this compound was also designed to have a reduced histamine-releasing effect, a common side effect of early peptide-based antagonists.[4]

Mechanism of Action: Competitive Antagonism of Tachykinin Receptors

This compound functions as a competitive antagonist at tachykinin receptors, meaning it binds to the same site as the endogenous ligands (e.g., Substance P) but does not activate the receptor. By occupying the binding site, this compound prevents the natural agonists from binding and initiating the intracellular signaling cascade.

Receptor Selectivity

This compound displays a distinct selectivity profile for the different tachykinin receptor subtypes. It is a potent antagonist at the NK1 receptor, shows moderate antagonist activity at the NK2 receptor, and is inactive at the NK3 receptor.[5][6] This selectivity is crucial for its use as a pharmacological tool to investigate the specific roles of NK1 and NK2 receptors in various physiological and disease models.

Inhibition of Downstream Signaling

Tachykinin receptors are coupled to Gq/11 proteins.[2] Upon agonist binding, these receptors activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound, by blocking the initial agonist binding, effectively inhibits this entire signaling pathway.

Quantitative Pharmacological Data

The antagonistic potency of this compound has been quantified in various in vitro systems. The following tables summarize the key pharmacological parameters.

Table 1: Antagonist Potency of this compound at Tachykinin Receptors

| Parameter | Receptor Subtype | Species/Tissue | Value | Reference(s) |

| pA2 | NK1 | Guinea Pig Taenia Coli | 7.7 | [4] |

| pA2 | NK1 | Rabbit Jugular Vein | ~6.5 - 7.5 | [6] |

| pA2 | NK2 | Rabbit Pulmonary Artery | ~5.9 - 7.2 | [6] |

| pIC50 | Tachykinin-mediated neurotransmission | Rabbit Iris Sphincter | 6.0 | [4] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximum possible inhibition.

Table 2: Receptor Antagonism Rank Order

| Receptor Subtype | Rank Order of Potency | Reference(s) |

| NK1 | This compound > Spantide III > Spantide I | [5] |

| NK2 | Spantide III > this compound > Spantide I | [5] |

| NK3 | Inactive | [5][6] |

Detailed Experimental Protocols

The characterization of this compound as a tachykinin antagonist relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Isolated Tissue Bath Assay (e.g., Guinea Pig Ileum Contraction)

This assay assesses the ability of this compound to inhibit the contractile response of smooth muscle to a tachykinin agonist.

Objective: To determine the pA2 value of this compound against Substance P-induced contractions in isolated guinea pig ileum.

Materials:

-

Male Dunkin-Hartley guinea pigs (250-350 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Substance P (agonist)

-

This compound (antagonist)

-

Isolated tissue bath system with force-displacement transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation: A segment of the terminal ileum is removed and placed in Krebs-Henseleit solution. The longitudinal muscle is carefully stripped from the underlying circular muscle.

-

Mounting: The longitudinal muscle strip is mounted in an isolated tissue bath containing Krebs-Henseleit solution at 37°C and continuously gassed with carbogen. The tissue is connected to a force-displacement transducer under a resting tension of 1 g.

-

Equilibration: The tissue is allowed to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to Substance P is generated by adding increasing concentrations of the agonist to the bath and recording the contractile response until a maximum is reached.

-

Antagonist Incubation: The tissue is washed repeatedly to remove the agonist. This compound is then added to the bath at a known concentration and allowed to incubate for a predetermined period (e.g., 30 minutes).

-

Agonist Concentration-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve to Substance P is generated in the presence of this compound.

-

Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for both curves. The dose-ratio is calculated (EC50 in the presence of antagonist / EC50 in the absence of antagonist). The pA2 value is then calculated using the Schild equation: pA2 = log(dose-ratio - 1) - log[Antagonist Molar Concentration].

Radioligand Binding Assay

This assay directly measures the affinity of this compound for tachykinin receptors.

Objective: To determine the inhibition constant (Ki) of this compound for the human NK1 receptor.

Materials:

-

Cell membranes expressing the human NK1 receptor (e.g., from CHO or HEK293 cells)

-

Radiolabeled ligand (e.g., [3H]-Substance P or [125I]-Bolton Hunter Substance P)

-

This compound

-

Non-specific binding control (a high concentration of a non-labeled ligand, e.g., unlabeled Substance P)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Incubation: In a series of tubes, a fixed amount of cell membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to block the increase in intracellular calcium induced by a tachykinin agonist.

Objective: To determine the functional antagonist potency (IC50) of this compound at the human NK1 receptor.

Materials:

-

Cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Substance P (agonist)

-

This compound (antagonist)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Cells are seeded into a multi-well plate (e.g., 96-well) and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive fluorescent dye in assay buffer for a specific time (e.g., 60 minutes) at 37°C.

-

Washing: The cells are washed with assay buffer to remove excess dye.

-

Antagonist Pre-incubation: Varying concentrations of this compound are added to the wells and incubated for a defined period.

-

Agonist Stimulation and Measurement: The plate is placed in the fluorescence plate reader. The baseline fluorescence is measured, and then Substance P is added to the wells to stimulate the cells. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.

-

Data Analysis: The peak fluorescence response is determined for each concentration of this compound. An inhibition curve is generated by plotting the response against the concentration of this compound, and the IC50 value is calculated.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of experiments for characterizing a tachykinin antagonist like this compound and the signaling pathway it inhibits.

References

- 1. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of spantide I and II at various tachykinin receptors and NK-2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological assessment of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Spantide II: A Comparative Analysis of Binding Affinity for NK-1 versus NK-2 Tachykinin Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Spantide II for the neurokinin-1 (NK-1) and neurokinin-2 (NK-2) tachykinin receptors. This compound, a synthetic undecapeptide antagonist of Substance P, has been a valuable tool in elucidating the physiological roles of tachykinin receptors.[1][2] This document summarizes key binding affinity data, details the experimental methodologies used for its determination, and illustrates the associated signaling pathways.

Core Findings: this compound Binding Affinity

This compound demonstrates a preferential, though not exclusive, binding affinity for the NK-1 receptor over the NK-2 receptor. This selectivity has positioned it as a significant research tool for differentiating the functions of these two receptor subtypes. Quantitative analysis of its antagonist activity, expressed as pA2 values, provides a clear measure of its potency at each receptor. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Quantitative Binding Affinity Data

The following table summarizes the reported pA2 values for this compound at NK-1 and NK-2 receptors. These values were determined through functional bioassays on isolated rabbit tissues.

| Receptor | Tissue Preparation | pA2 Value Range | Reference |

| NK-1 | Rabbit Jugular Vein | 6.5 - 7.5 | [3] |

| NK-2 | Rabbit Pulmonary Artery | 5.9 - 7.2 | [3] |

Note: Higher pA2 values indicate greater antagonist potency.

Another study, utilizing guinea-pig ileum, reported a pKb value of 7.08 for this compound at the NK-1 receptor, further corroborating its high affinity for this receptor subtype. The rank order of antagonism at the human NK-1 receptor has been shown to be this compound > Spantide III > Spantide I.[4]

Experimental Protocols

The determination of this compound's binding affinity for NK-1 and NK-2 receptors has been primarily achieved through functional bioassays and in vitro pharmacological studies. These methods assess the ability of the antagonist to inhibit the physiological response induced by a known receptor agonist.

Functional Bioassay for pA2 Determination

A classical pharmacological approach to determining antagonist potency is the Schild analysis, from which the pA2 value is derived. The following outlines the general methodology used in the studies cited.

Objective: To quantify the competitive antagonism of this compound at NK-1 and NK-2 receptors by measuring the shift in the concentration-response curve of a selective agonist.

Materials and Methods:

-

Tissue Preparation:

-

For NK-1 receptor analysis, the rabbit jugular vein is isolated.[3]

-

For NK-2 receptor analysis, the rabbit pulmonary artery is isolated.[3]

-

Tissues are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (typically 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

-

Experimental Procedure:

-

The tissues are allowed to equilibrate under a resting tension.

-

A cumulative concentration-response curve to a selective NK-1 or NK-2 receptor agonist is established to determine the baseline response.

-

The tissues are then washed and incubated with a fixed concentration of this compound for a predetermined period to allow for equilibration.

-

A second cumulative concentration-response curve to the same agonist is then generated in the presence of this compound.

-

This process is repeated with several different concentrations of this compound.

-

-

Data Analysis:

-

The concentration ratio (CR) is calculated for each concentration of the antagonist. The CR is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist.

-

A Schild plot is constructed by plotting the logarithm of (CR-1) against the negative logarithm of the molar concentration of this compound.

-

The pA2 value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

-

Aequorin Luminescence-Based Functional Calcium Assay

An alternative and high-throughput method to assess antagonist activity involves the use of recombinant cell lines expressing the target receptor and a calcium-sensitive photoprotein, such as aequorin.

Principle: NK-1 and NK-2 receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to an increase in intracellular calcium concentration.[4] Aequorin emits light in the presence of calcium, and the intensity of this luminescence is proportional to the intracellular calcium concentration. Antagonists will inhibit the agonist-induced calcium influx and thus reduce the light signal.

General Protocol:

-

Cell Culture: CHO (Chinese Hamster Ovary) cells are co-transfected with the cDNA for the human NK-1 or NK-2 receptor and apoaequorin.

-

Assay Preparation: Cells are incubated with coelenterazine, the substrate for aequorin, to reconstitute the active photoprotein.

-

Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A selective agonist for either NK-1 (e.g., Substance P) or NK-2 (e.g., Neurokinin A) is added to the cells.

-

Luminescence Measurement: The light emission is measured using a luminometer.

-

Data Analysis: The inhibitory effect of this compound is quantified by the reduction in the agonist-induced luminescence signal. IC50 values (the concentration of antagonist that inhibits 50% of the maximal agonist response) can be calculated and subsequently converted to Ki values.

Signaling Pathways

NK-1 and NK-2 receptors belong to the GPCR superfamily and mediate their effects through the activation of intracellular signaling cascades.

NK-1 Receptor Signaling Pathway

The NK-1 receptor primarily couples to the Gq/11 family of G-proteins.[5] Ligand binding induces a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

NK-2 Receptor Signaling Pathway

The NK-2 receptor exhibits more diverse G-protein coupling, interacting with both Gs and Gq/11 proteins. The Gq/11 coupling leads to the same PLC-mediated pathway as the NK-1 receptor. The coupling to Gs, however, activates a different signaling cascade. Activated Gs stimulates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily by activating Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

References

- 1. This compound - Echelon Biosciences [echelon-inc.com]

- 2. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological assessment of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Spantide II Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An in-depth analysis of the structural modifications of the potent tachykinin antagonist, Spantide II, and their impact on biological activity. This guide provides a comprehensive overview for researchers, scientists, and professionals engaged in drug discovery and development.

This compound is a potent and selective undecapeptide antagonist of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor that is the preferred target of the neuropeptide Substance P. The interaction between Substance P and the NK1 receptor is implicated in a wide array of physiological and pathophysiological processes, including inflammation, pain transmission, and smooth muscle contraction. The development of potent and selective NK1 receptor antagonists like this compound has been a significant focus of research for therapeutic interventions in these areas. This technical guide delves into the core structure-activity relationships (SAR) of this compound, providing a detailed analysis of how modifications to its amino acid sequence influence its antagonist potency.

Structure of this compound and its Analogs

This compound is an analog of Substance P, with seven amino acid substitutions.[1] A key modification from its predecessor, Spantide I, is the substitution of Gln6 with Asn6, a change that significantly increases its antagonist potency.[2] The structures of Substance P, Spantide I, and this compound are presented below for comparison.

Substance P: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂

Spantide I: D-Arg¹-Pro²-Lys³-Pro⁴-Gln⁵-Gln⁶-D-Trp⁷-Phe⁸-D-Trp⁹-Leu¹⁰-Leu¹¹-NH₂[3]

This compound: D-NicLys¹-Pro²-3-Pal³-Pro⁴-D-Cl₂Phe⁵-Asn⁶-D-Trp⁷-Phe⁸-D-Trp⁹-Leu¹⁰-Nle¹¹-NH₂[3]

Quantitative Structure-Activity Relationship Data

The antagonist activity of this compound and its analogs has been evaluated in various bioassays. The following tables summarize the key quantitative data, primarily focusing on the pA2 values obtained from the isolated rabbit iris sphincter muscle bioassay, a functional assay for tachykinin antagonism. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of antagonist potency.

| Compound | Sequence | pA₂ (Rabbit Iris Sphincter)[4] | pIC₅₀ (Rabbit Iris Sphincter)[3] | pA₂ (Guinea Pig Taenia Coli)[3] |

| This compound | D-NicLys¹-Pro²-3-Pal³-Pro⁴-D-Cl₂Phe⁵-Asn⁶-D-Trp⁷-Phe⁸-D-Trp⁹-Leu¹⁰-Nle¹¹-NH₂ | 7.2 | 6.0 | 7.7 |

| Spantide I | D-Arg¹-Pro²-Lys³-Pro⁴-Gln⁵-Gln⁶-D-Trp⁷-Phe⁸-D-Trp⁹-Leu¹⁰-Leu¹¹-NH₂ | - | 5.1 | 7.0 |

| Analog 1 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Nle¹¹]-SP | 6.9 | - | - |

| Analog 2 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Nle¹¹]-SP | 7.3 | - | - |

| Analog 3 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰]-SP | 6.8 | - | - |

| Analog 4 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹]-SP | <5.5 | - | - |

| Analog 5 | [Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Nle¹¹]-SP | <5.5 | - | - |

| Analog 6 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Nle¹¹]-SP(2-11) | 7.4 | - | - |

| Analog 7 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Nle¹¹]-SP(3-11) | 7.2 | - | - |

| Analog 8 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Nle¹¹]-SP(4-11) | 6.7 | - | - |

| Analog 9 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Nle¹¹]-SP(5-11) | <5.5 | - | - |

| Analog 10 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Cys(Bzl)⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Nle¹¹]-SP | 7.4 | - | - |

| Analog 11 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, D-Trp⁹, Leu¹⁰, Nle¹¹]-SP | 6.0 | - | - |

| Analog 12 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Met¹¹]-SP | 7.1 | - | - |

| Analog 13 | [D-Lys(Nic)¹, Pro², Phe³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Nle¹¹]-SP | 7.0 | - | - |

| Analog 14 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Nle¹¹]-SP | 6.2 | - | - |

| Analog 15 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, Phe⁸, Trp⁹, Leu¹⁰, Nle¹¹]-SP | 6.1 | - | - |

Core Structure-Activity Relationship Insights

Analysis of the data reveals several key structural features that contribute to the potent antagonist activity of this compound and its analogs at the NK1 receptor:

-

Position 1 (D-NicLys): The N-terminally acylated D-amino acid appears to be important for potent antagonism.

-

Position 3 (3-Pal): The presence of 3-pyridylalanine at this position contributes to high potency.[4]

-

Position 5 (D-Cl₂Phe): A D-amino acid with a bulky, hydrophobic, and electron-withdrawing substituent on the phenyl ring, such as 3,4-dichloro-D-phenylalanine, is crucial for high antagonist activity. Substitution with D-Cys(Bzl) also maintains high potency.[4]

-

Position 6 (Asn): The substitution of Gln⁶ in Spantide I with Asn⁶ in this compound is a critical modification that significantly enhances antagonist potency.[2]

-

Positions 7 and 9 (D-Trp): The presence of D-tryptophan at both positions 7 and 9 is a common feature of potent tachykinin antagonists and is essential for activity.[3][4]

-

Position 11 (Nle): Norleucine at the C-terminus is favorable for antagonist activity.[4]

-

C-Terminal Truncations: Progressive truncation from the C-terminus leads to a significant loss of antagonist activity, highlighting the importance of the full undecapeptide sequence.[4]

Experimental Protocols

Isolated Rabbit Iris Sphincter Muscle Bioassay

This functional assay is widely used to evaluate the antagonist activity of compounds at tachykinin receptors.[4]

Methodology:

-

Tissue Preparation: Albino rabbits are euthanized, and their eyes are enucleated. The iris sphincter muscle is carefully dissected and mounted in an organ bath containing Krebs' physiological solution, maintained at 37°C and bubbled with a mixture of 95% O₂ and 5% CO₂.[2][5]

-

Isometric Tension Recording: The muscle is connected to an isometric transducer to record changes in muscle tension.[6]

-

Electrical Field Stimulation: The muscle is subjected to electrical field stimulation to induce non-cholinergic, non-adrenergic contractions, which are mediated by the release of endogenous tachykinins.[5]

-

Antagonist Evaluation: A concentration-response curve to an NK1 receptor agonist (e.g., Substance P) is established. The antagonist (this compound or its analog) is then added to the organ bath at a fixed concentration, and the agonist concentration-response curve is re-determined.[4]

-

Data Analysis: The potency of the antagonist is expressed as a pA₂ value, calculated from the shift in the agonist's concentration-response curve.[4]

Guinea Pig Taenia Coli Bioassay

This is another classical smooth muscle preparation used to assess the activity of tachykinin receptor ligands.[3]

Methodology:

-

Tissue Preparation: A segment of the taenia coli is dissected from the cecum of a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C, aerated with 95% O₂ and 5% CO₂.

-

Isometric Contraction Measurement: The tissue is connected to an isometric force transducer to measure contractile responses.

-

Agonist-Induced Contraction: A cumulative concentration-response curve to Substance P is generated to determine the EC₅₀ value.

-

Antagonist Incubation: The tissue is incubated with the antagonist (this compound or its analog) for a specified period.

-

Determination of Antagonist Potency: The concentration-response curve to Substance P is repeated in the presence of the antagonist. The pA₂ value is then calculated to quantify the antagonist's potency.[3]

Aequorin-Based Functional Calcium Assay

This cell-based assay provides a high-throughput method for screening and characterizing NK1 receptor antagonists by measuring changes in intracellular calcium concentration.[7]

Methodology:

-

Cell Culture and Transfection: A suitable host cell line (e.g., CHO or HEK293 cells) is stably or transiently co-transfected with the human NK1 receptor and the photoprotein aequorin.

-

Coelenterazine Loading: The cells are incubated with the substrate coelenterazine, which binds to aequorin.

-

Assay Procedure: The cells are placed in a luminometer. The antagonist is added to the cells, followed by the addition of an NK1 receptor agonist (e.g., Substance P).

-

Luminescence Detection: Activation of the NK1 receptor by the agonist leads to an increase in intracellular calcium, which binds to aequorin, triggering a luminescent signal. The presence of an antagonist will inhibit this signal.

-

Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced luminescence, and IC₅₀ values are determined.[7]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the NK1 receptor signaling pathway and a typical experimental workflow for the structure-activity relationship analysis of this compound analogs.

Caption: NK1 Receptor Signaling Pathway and Antagonism by this compound.

Caption: Experimental Workflow for this compound SAR Analysis.

Conclusion

The structure-activity relationship of this compound reveals a complex interplay of amino acid residues that contribute to its high-affinity antagonism of the NK1 receptor. Key modifications at specific positions, particularly the introduction of non-natural amino acids and the substitution at position 6, are critical for its potent biological activity. The detailed experimental protocols and our understanding of the underlying signaling pathways provide a robust framework for the continued design and development of novel NK1 receptor antagonists with improved therapeutic profiles. This guide serves as a foundational resource for researchers aiming to build upon the knowledge of this compound's SAR to discover next-generation therapeutics targeting the Substance P/NK1 receptor system.

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of substance P on the isolated iris sphincter muscle of the albino rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological assessment of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Noncholinergic, nonadrenergic contraction and substance P in rabbit iris sphincter muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of histamine and substance P on the rabbit and human iris sphincter muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Spantide II: A Technical Guide

An in-depth exploration of the discovery, history, and pharmacological characterization of the potent tachykinin receptor antagonist, Spantide II.

This technical guide provides a comprehensive overview of the development of this compound, a pivotal tool in the study of tachykinin neurobiology. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's history, mechanism of action, and the experimental methodologies used for its characterization.

Introduction: The Quest for a Potent and Specific Substance P Antagonist

The discovery of Substance P (SP) and its role as a key neurotransmitter in pain and inflammation spurred the search for potent and selective antagonists of its primary receptor, the neurokinin-1 (NK-1) receptor. Early peptide-based antagonists, while promising, were often hampered by low potency, off-target effects, and agonist activity. Spantide I, an early analogue of Substance P, represented a significant step forward but was limited by its modest potency and its propensity to cause histamine release from mast cells, a significant side effect.[1]

This led to a focused effort on the rational design of a second-generation antagonist with an improved pharmacological profile. Through systematic structure-activity relationship (SAR) studies, researchers aimed to enhance receptor affinity and antagonist potency while minimizing undesirable effects. This endeavor culminated in the synthesis of this compound.

From Spantide I to this compound: A Story of Rational Drug Design

This compound emerged from the systematic modification of the Spantide I peptide sequence. The development was guided by the principle of optimizing the peptide's interaction with the NK-1 receptor while reducing its interaction with mast cell receptors responsible for histamine release.

Spantide I Sequence: [D-Arg¹, Pro², Lys³, Pro⁴, Gln⁵, Gln⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Leu¹¹]-NH₂[1]

This compound Sequence: [D-NicLys¹, Pro², 3-Pal³, Pro⁴, D-Cl₂Phe⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Nle¹¹]-NH₂[1]

Key modifications in this compound include the substitution of D-Arginine at position 1 with D-Nicotinyllysine, Lysine at position 3 with 3-Pyridylalanine, Glutamine at position 5 with D-3,4-Dichlorophenylalanine, Glutamine at position 6 with Asparagine, and Leucine at position 11 with Norleucine. These changes resulted in a compound with significantly higher antagonist potency at the NK-1 receptor and a markedly reduced capacity to induce histamine release.[1]

Pharmacological Profile of this compound

This compound is a competitive antagonist at the NK-1 receptor, with some activity also reported at the NK-2 receptor. It has been shown to be largely inactive at the NK-3 receptor. Its improved potency and cleaner side-effect profile compared to Spantide I made it a valuable pharmacological tool for investigating the physiological roles of Substance P.

Quantitative Analysis of Antagonist Potency

The antagonist potency of this compound has been quantified in various in vitro bioassays. The following tables summarize the key pharmacological parameters for Spantide I and this compound, highlighting the significant improvement in potency achieved with the second-generation compound.

| Compound | Bioassay | Parameter | Value | Reference |

| Spantide I | Guinea Pig Taenia Coli | pA₂ | 7.0 | [1] |

| This compound | Guinea Pig Taenia Coli | pA₂ | 7.7 | [1] |

| Compound | Bioassay | Parameter | Value | Reference |

| Spantide I | Rabbit Iris Sphincter | pIC₅₀ | 5.1 | [1] |

| This compound | Rabbit Iris Sphincter | pIC₅₀ | 6.0 | [1] |

Experimental Protocols

The characterization of this compound relied on a series of well-established in vitro pharmacological assays. The following are detailed protocols for the key experiments used to determine its antagonist potency.

Isolated Guinea Pig Taenia Coli Assay

This assay is a classical method for quantifying the antagonist activity of compounds targeting smooth muscle receptors.

Tissue Preparation:

-

Male guinea pigs are euthanized by cervical dislocation.

-

The cecum is isolated, and the taenia coli is carefully dissected free.

-

A segment of the taenia coli (approximately 1.5 cm) is suspended in an organ bath containing Krebs-Henseleit solution.

Krebs-Henseleit Solution Composition (mM):

-

NaCl: 118

-

KCl: 4.7

-

CaCl₂: 2.5

-

MgSO₄: 1.2

-

KH₂PO₄: 1.2

-

NaHCO₃: 25

-

Glucose: 10

The solution is maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

Experimental Procedure:

-

The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g.

-

Isometric contractions are recorded using a force-displacement transducer.

-

Cumulative concentration-response curves to Substance P are generated.

-

The tissue is then incubated with this compound for a predetermined period (e.g., 30 minutes).

-

A second concentration-response curve to Substance P is then established in the presence of the antagonist.

-

The antagonist potency (pA₂) is calculated using a Schild plot analysis.

Isolated Rabbit Iris Sphincter Muscle Assay

This assay is used to assess the effect of antagonists on neurally-mediated smooth muscle contraction.

Tissue Preparation:

-

Albino rabbits are euthanized with an overdose of pentobarbital.

-

The eyes are enucleated, and the iris sphincter muscle is dissected and mounted in an organ bath.

-

The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit) with the addition of atropine (to block cholinergic responses) and is maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

Experimental Procedure:

-

The tissue is allowed to equilibrate for 60 minutes under a resting tension.

-

The muscle is subjected to electrical field stimulation (EFS) using platinum electrodes to elicit a contractile response, which is primarily mediated by the release of tachykinins from sensory nerves.

-

The EFS parameters are typically a train of pulses (e.g., 2-8 Hz, 1 ms pulse duration, for 10-30 seconds).

-

The effect of this compound on the EFS-induced contraction is then determined by adding the antagonist to the organ bath and repeating the stimulation.

-

The concentration of the antagonist that produces a 50% inhibition of the contractile response (IC₅₀) is determined, and the pIC₅₀ (-log IC₅₀) is calculated.

Visualizing the Mechanism and Workflow

To better understand the molecular interactions and the experimental process, the following diagrams have been generated using the Graphviz DOT language.

NK-1 Receptor Signaling and this compound Antagonism

Caption: NK-1 Receptor signaling pathway and competitive antagonism by this compound.

Experimental Workflow for Characterization of a Peptide Antagonist

Caption: A typical experimental workflow for the characterization of a peptide antagonist.

Conclusion

This compound represents a landmark achievement in the rational design of peptide-based receptor antagonists. Its development from Spantide I, guided by a systematic structure-activity relationship approach, yielded a compound with significantly enhanced potency and a more favorable side-effect profile. The detailed experimental protocols and quantitative data presented in this guide underscore the rigorous pharmacological characterization that established this compound as a cornerstone tool for research into the multifaceted roles of tachykinins in health and disease. Its history serves as a valuable case study for modern drug discovery and development, demonstrating the power of iterative design in optimizing the therapeutic potential of peptide-based agents.

References

Spantide II: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spantide II is a potent and selective competitive antagonist of the neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P.[1][2][3] As a synthetic undecapeptide, its physical and chemical properties, particularly its solubility and stability, are critical parameters for its application in research and therapeutic development.[4] This technical guide provides an in-depth overview of the solubility and stability characteristics of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈₆H₁₀₄Cl₂N₁₈O₁₃ | [5] |

| Molecular Weight | 1668.79 g/mol | [5] |

| Amino Acid Sequence | H-D-Lys(Nicotinoyl)-Pro-(3-Pyridyl)Ala-Pro-(3,4-dichloro)D-Phe-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH₂ | [1] |

| Appearance | Lyophilized powder | [6] |

Solubility Characteristics

The solubility of this compound is a critical factor for its handling, formulation, and biological activity. As a peptide, its solubility is influenced by its amino acid composition, post-translational modifications, and the physicochemical properties of the solvent.

Quantitative Solubility Data

| Solvent | Solubility | Temperature | Reference |

| Water | 1 mg/mL | Not Specified | [7] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Not Specified | [8] |

| Aqueous Ethanol (50%) | Sufficient for stability studies | 25°C | [9] |

General Solubility Guidelines

Based on its structure, this compound is a relatively hydrophobic peptide. For general laboratory use, the following guidelines are recommended for its solubilization:

-

Aqueous Solutions: For aqueous solutions, it is advisable to first dissolve this compound in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then slowly add the aqueous buffer to the desired concentration.

-

Organic Solvents: this compound is expected to have good solubility in polar aprotic solvents like DMSO and dimethylformamide (DMF).

Stability Profile

The stability of this compound in various conditions is crucial for its storage, formulation, and in vivo efficacy. Degradation can lead to a loss of biological activity and the formation of potentially immunogenic impurities.

pH-Dependent Stability

This compound exhibits maximum stability in the pH range of 3-5.[9] It is susceptible to degradation at pH values below 2 and above 5.[9]

Quantitative Stability Data

| Condition | Parameter | Value | Reference |

| pH 3.0, 60°C | Half-life (t½) | 95 days | [9] |

| 50% Aqueous Ethanol, 25°C | Shelf-life (t₉₀) | 230 days | [9] |

Degradation Pathways

The primary degradation pathways for this compound have been identified as:

-

Hydrolysis: Cleavage of peptide bonds, particularly susceptible at acidic and alkaline pH.[9]

-

Racemization: Conversion of L-amino acids to D-amino acids, which can affect receptor binding and biological activity.[9]

-

Diketopiperazine Formation: Intramolecular cyclization of the N-terminal dipeptide, a common degradation pathway for peptides with Proline at the second position.[9]

-

Oxidation: The Tryptophan residues in the sequence are susceptible to oxidation.[9]

Experimental Protocols

Solubility Determination (Saturation Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound powder

-

Selected solvent (e.g., water, DMSO, ethanol)

-

Small vials or Eppendorf tubes

-

Orbital shaker or vortex mixer

-

Centrifuge

-

HPLC system for quantification

Procedure:

-

Add an excess amount of this compound powder to a vial containing a known volume of the solvent.

-

Seal the vial and agitate it at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

-

Calculate the solubility in mg/mL or other appropriate units.

Caption: Workflow for Solubility Determination.

Stability-Indicating HPLC Method

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

Materials:

-

This compound stock solution

-

Buffers of various pH (e.g., pH 2, 3, 5, 7, 9)

-

Hydrogen peroxide solution (for oxidative stress)

-

Temperature-controlled incubator or water bath

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the different buffers and a solution with hydrogen peroxide.

-

Incubation: Store the samples at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each sample.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA). Detection is commonly performed at 214-220 nm.

-

Data Analysis: Quantify the peak area of the intact this compound and any degradation products. Calculate the percentage of this compound remaining at each time point to determine the degradation kinetics.

Caption: Stability Testing Experimental Workflow.

Mechanism of Action: NK-1 Receptor Antagonism

This compound exerts its biological effects by acting as a competitive antagonist at the NK-1 receptor. It competes with the endogenous ligand, Substance P, for binding to the receptor, thereby inhibiting the downstream signaling cascade.

Substance P / NK-1 Receptor Signaling Pathway

The binding of Substance P to the G-protein coupled NK-1 receptor initiates a signaling cascade that leads to various physiological responses, including inflammation and pain transmission.

Caption: Substance P/NK-1R Signaling Pathway.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound. The data and protocols presented herein are intended to assist researchers in the effective handling, formulation, and application of this important NK-1 receptor antagonist. A thorough understanding of these characteristics is paramount for obtaining reliable and reproducible experimental results and for the development of potential therapeutic applications.

References

- 1. This compound, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. genscript.com [genscript.com]

- 7. This compound - Echelon Biosciences [echelon-inc.com]

- 8. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability and degradation profiles of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Spantide II: A Technical Guide for Researchers

An In-depth Examination of the Neurokinin-1 Receptor Antagonist

This technical guide provides a comprehensive overview of Spantide II, a potent and selective antagonist of the neurokinin-1 (NK-1) receptor. Designed for researchers, scientists, and drug development professionals, this document details its fundamental properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 129176-97-2 | [1][2][3] |

| Molecular Weight | ~1668.79 g/mol | [2][3] |

Mechanism of Action and Signaling Pathways

This compound is a synthetic undecapeptide analog of Substance P (SP).[4] It functions as a competitive antagonist at the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR).[4][5] By binding to NK-1R, this compound effectively blocks the binding of the endogenous ligand, Substance P, thereby inhibiting its downstream signaling cascades.[3] This antagonism has been shown to be more potent than its predecessor, Spantide I, with a reduced capacity for histamine release.[6]

The binding of Substance P to the NK-1 receptor activates multiple intracellular signaling pathways. This compound, by preventing this initial step, modulates these cascades, which are implicated in inflammation, pain transmission, and cellular proliferation. The primary signaling pathways affected are:

-

Phospholipase C (PLC) Pathway: Activation of NK-1R by Substance P typically leads to the activation of Gq/11 proteins, which in turn stimulate PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Adenylyl Cyclase (AC) Pathway: The NK-1R can also couple to Gs and Gi proteins, which stimulate or inhibit adenylyl cyclase, respectively. This leads to an increase or decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the activity of protein kinase A (PKA).

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Downstream of both the PLC and AC pathways, the activation of the NK-1R can lead to the phosphorylation and activation of the MAPK/ERK cascade, which plays a crucial role in gene expression and cell proliferation.

The following diagram illustrates the antagonistic action of this compound on the Substance P/NK-1R signaling pathway.

Caption: Antagonistic effect of this compound on Substance P/NK-1R signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Experimental Protocols

1. Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the NK-1 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the human NK-1 receptor.

-

Radiolabeled Substance P (e.g., [125I]-Substance P).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microplate, add the cell membranes, radiolabeled Substance P at a concentration near its Kd, and varying concentrations of this compound or vehicle.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the bound radioactivity using a scintillation counter.

-

Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

2. Calcium Flux Functional Assay

This assay measures the ability of this compound to inhibit Substance P-induced increases in intracellular calcium concentration.

-

Materials:

-

Cells expressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Substance P.

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with kinetic reading capabilities.

-

-

Procedure:

-

Plate the cells in a black-walled, clear-bottom microplate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).

-

Measure the baseline fluorescence using the plate reader.

-

Add Substance P at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Immediately begin kinetic measurement of fluorescence intensity over time.

-

Analyze the data to determine the inhibitory effect of this compound on the Substance P-induced calcium flux.

-

The following diagram illustrates a general workflow for an in vitro functional assay.

Caption: General workflow for an in vitro functional assay.

In Vivo Experimental Protocol

1. Allergic Contact Dermatitis (ACD) Mouse Model

This model is used to evaluate the anti-inflammatory effects of topically applied this compound.[7][8]

-

Animals:

-

BALB/c or C57BL/6 mice.

-

-

Materials:

-

Sensitizing agent (e.g., 2,4-dinitrofluorobenzene - DNFB or oxazolone).

-

Challenge agent (the same sensitizing agent).

-

Vehicle for agents (e.g., acetone:olive oil).

-

Topical formulation of this compound.

-

Positive control (e.g., a corticosteroid cream).

-

Micrometer for measuring ear thickness.

-

-

Procedure:

-

Sensitization Phase:

-

On day 0, sensitize the mice by applying a solution of the sensitizing agent to a shaved area of the abdomen.

-

-

Challenge Phase:

-

On day 5, challenge the mice by applying a lower concentration of the same agent to the dorsal and ventral surfaces of one ear. The contralateral ear receives the vehicle alone and serves as a control.

-

-

Treatment:

-

Apply the topical formulation of this compound, vehicle, or positive control to the challenged ear at specified time points (e.g., immediately after challenge and at subsequent intervals).

-

-

Evaluation:

-

Measure the ear thickness of both ears using a micrometer at various time points after the challenge (e.g., 24, 48, and 72 hours).

-

The difference in thickness between the challenged and unchallenged ear represents the degree of inflammation (ear swelling).

-

Calculate the percentage inhibition of inflammation for the this compound-treated group compared to the vehicle-treated group.

-

-

Histological Analysis (Optional):

-

At the end of the experiment, euthanize the mice and collect the ear tissue for histological examination to assess inflammatory cell infiltration and edema.

-

-

The following diagram illustrates the workflow for the in vivo allergic contact dermatitis model.

Caption: Workflow for the in vivo allergic contact dermatitis model.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and in vivo evaluation of topical formulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Allergic Contact Dermatitis: A Model of Inflammatory Itch and Pain in Human and Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Substance P in an NC/Nga Mouse Model of Atopic Dermatitis-Like Disease | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Spantide II: A Technical Guide to its Role in Neurogenic Inflammation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process where the nervous system and inflammatory responses are intricately linked. A key mediator in this process is Substance P (SP), a neuropeptide that, upon binding to its primary receptor, the neurokinin-1 receptor (NK-1R), triggers a cascade of events leading to vasodilation, plasma extravasation, and the recruitment of inflammatory cells. Spantide II has emerged as a potent and selective antagonist of the NK-1R, offering a valuable tool for dissecting the mechanisms of neurogenic inflammation and as a potential therapeutic agent for inflammatory disorders. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in modulating neurogenic inflammation pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound: A Potent NK-1R Antagonist

This compound is a synthetic undecapeptide analogue of Substance P.[1] It was developed as a more potent and specific antagonist with reduced side effects, such as histamine release, compared to its predecessor, spantide I.[2] Its primary mechanism of action is the competitive antagonism of the NK-1R, thereby blocking the downstream signaling initiated by Substance P.[2][3]

Quantitative Data on this compound Activity

The potency of this compound as an NK-1R antagonist has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data for easy comparison.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| pA2 | 7.7 | Guinea Pig Ileum | Bioassay (SP-induced contraction) | [2] |

| pA2 | ~6.5 - 7.5 | Rabbit Jugular Vein | Bioassay (Tachykinin receptor-mediated response) | [4] |

| pKB | 7.08 | Guinea Pig Ileum | Bioassay (NK1 receptor-mediated responses) | [5] |

| pIC50 | 6.0 | Rabbit Iris Sphincter | Bioassay (Blockade of tachykinin-mediated neurotransmission) | [2] |

Table 1: Antagonist Potency of this compound at the NK-1 Receptor. pA2 and pKB are measures of antagonist potency, with higher values indicating greater potency. pIC50 is the negative logarithm of the concentration of an inhibitor that produces 50% of the maximal inhibition.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| pA2 | 5.9 - 7.2 | Rabbit Pulmonary Artery | Bioassay (Tachykinin receptor-mediated response) | [4] |

Table 2: Antagonist Potency of this compound at the NK-2 Receptor.

Signaling Pathways in Neurogenic Inflammation and the Role of this compound

Substance P, upon binding to the G-protein coupled NK-1R, activates a cascade of intracellular signaling events that are central to neurogenic inflammation. This compound exerts its anti-inflammatory effects by competitively blocking this initial binding step.

Substance P / NK-1R Signaling Cascade

The binding of Substance P to the NK-1R, which is coupled to the Gq/11 G-protein, initiates the following signaling pathway[6][7][8]:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit of the G-protein stimulates PLC.

-

Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG activate PKC.

-

Downstream Kinase Activation: PKC and other signaling molecules activate downstream mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinases (ERK1/2) and p38 MAPK.[6][8]

-

Activation of Transcription Factors: These signaling cascades converge on the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB).[6]

-

Pro-inflammatory Mediator Release: Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines (e.g., MCP-1, MIP-2).[9]

This cascade ultimately results in the cardinal signs of inflammation: vasodilation, increased vascular permeability (plasma extravasation), and the recruitment and activation of immune cells.[9][10]

Experimental Protocols for Studying this compound in Neurogenic Inflammation

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.

Oxazolone-Induced Allergic Contact Dermatitis in Mice

This model is widely used to assess the efficacy of anti-inflammatory compounds in a T-cell-mediated skin inflammation model that mimics allergic contact dermatitis in humans.[11]

Materials:

-

Mice (e.g., BALB/c)

-

Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)

-

Acetone

-

Olive oil or other suitable vehicle

-

This compound

-

Vehicle for this compound (e.g., lotion or gel formulation)[12][13]

-

Dial thickness gauge or micrometer

Procedure:

-

Sensitization (Day 0):

-

Shave a small area on the abdomen of each mouse.

-

Apply a solution of oxazolone (e.g., 100 µL of 1.5% in acetone) to the shaved abdominal skin.[11]

-

-

Challenge (Day 7):

-

Measure the baseline thickness of both ears of each mouse using a dial thickness gauge.

-

Topically apply the test article (this compound in its vehicle) or vehicle control to the anterior and posterior surfaces of the right ear (e.g., 20 µL total volume).

-

Approximately 30 minutes to 1 hour after treatment, apply a solution of oxazolone (e.g., 20 µL of 1% in acetone) to the right ear to elicit an inflammatory response.[11] The left ear serves as an untreated control.

-

-

Measurement of Inflammation (Day 8 - 24 hours post-challenge):

-

Measure the thickness of both ears again.

-

The degree of inflammation is quantified as the change in ear thickness (ear swelling) by subtracting the baseline measurement from the 24-hour measurement for the challenged (right) ear.

-

The inhibitory effect of this compound is calculated as the percentage reduction in ear swelling compared to the vehicle-treated group.

-

Evans Blue Plasma Extravasation Assay in Rats

This assay quantifies the increase in vascular permeability, a hallmark of neurogenic inflammation, by measuring the leakage of Evans blue dye, which binds to serum albumin, from the circulation into the tissue.

Materials:

-

Rats (e.g., Wistar)

-

Substance P

-

This compound

-

Evans blue dye

-

Saline

-

Formamide

-

Spectrophotometer

Procedure:

-

Dye Administration:

-

Anesthetize the rat.

-